ヒルチン

概要

説明

Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . Hirsutine is also known for its potential in treating neurological and cardiovascular diseases .

科学的研究の応用

Pharmacological Properties

Hirsutine exhibits a range of pharmacological activities, which can be categorized into several key areas:

Anticancer Activity

Hirsutine has shown promising anticancer properties in various studies. It induces apoptosis in cancer cells through multiple mechanisms, including:

- Apoptotic Pathways : Hirsutine promotes cell death in human T-cell leukemia (Jurkat Clone E6-1) by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .

- Inhibition of Proliferation : Studies indicate that hirsutine inhibits the proliferation of several cancer cell lines, including lung and breast cancer cells, by disrupting the cell cycle and inducing oxidative stress .

- Mechanistic Insights : Hirsutine's anticancer effects are linked to the suppression of critical signaling pathways such as HER2, NF-κB, and Akt, which are involved in cell survival and proliferation .

Anti-inflammatory Effects

Research indicates that hirsutine possesses anti-inflammatory properties, which may contribute to its therapeutic potential in conditions characterized by chronic inflammation. It has been shown to modulate inflammatory cytokines and pathways, providing a basis for its use in treating inflammatory diseases .

Neuroprotective Effects

Hirsutine has demonstrated neuroprotective effects in various models of neurological diseases. Its antioxidant properties help mitigate oxidative stress, which is a significant contributor to neurodegenerative disorders . Furthermore, hirsutine's ability to cross the blood-brain barrier suggests potential applications in treating conditions like Alzheimer's disease .

Cardiovascular Benefits

The compound exhibits cardioprotective effects, including anti-hypertensive and anti-arrhythmic activities. These effects may stem from its ability to improve endothelial function and reduce oxidative stress within cardiovascular tissues .

Antiviral Activity

Preliminary studies suggest that hirsutine may possess antiviral properties, although further research is needed to elucidate its mechanisms and efficacy against specific viral pathogens .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of hirsutine:

生化学分析

Biochemical Properties

Hirsutine interacts with various enzymes, proteins, and other biomolecules. It exerts several effects in various preclinical and pharmacological experimental systems . It exhibits promising anticancer potentials via several molecular mechanisms, including apoptotic cell death, induction of oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion against various cancers .

Cellular Effects

Hirsutine has been shown to have beneficial effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, hirsutine induces apoptosis in human lung cancer cells via loss of mitochondrial membrane potential, adenosine triphosphate (ATP) depletion, ROS production, as well as cytochrome c release .

Molecular Mechanism

Hirsutine exerts its effects at the molecular level through several mechanisms. It induces apoptosis primarily from activation of ROCK1 and PTEN, inactivation of PI3K/Akt, leading in turn to GSK3 dephosphorylation and mPTP opening, and culminating in caspase-3 activation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, hirsutine has been shown to improve hepatic and cardiac insulin resistance in high-fat diet (HFD)-induced diabetic mice . The effects of hirsutine change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of hirsutine vary with different dosages in animal models. For instance, hirsutine administration for 8 weeks improved HFD-induced peripheral hyperglycemia, glucose tolerance and insulin resistance by OGTT and ITT assays .

Metabolic Pathways

Hirsutine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, hirsutine beneficially regulates glucose homeostasis, improving hepatic and cardiac insulin resistance in HFD-induced diabetic mice .

Transport and Distribution

Hirsutine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

Some studies suggest that hirsutine might be localized in both the nucleus and cytosol .

準備方法

Synthetic Routes and Reaction Conditions: Hirsutine can be synthesized through several chemical routes. One common method involves the use of tryptamine as a starting material, which undergoes a series of reactions including cyclization, methylation, and esterification to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods: In an industrial setting, hirsutine is often extracted from the bark of Uncaria rhynchophylla using solvent extraction techniques . The extracted compound is then purified through processes such as chromatography to obtain a high-purity product suitable for pharmaceutical applications .

化学反応の分析

反応の種類: ヒルチンは、以下を含む様々な化学反応を起こします。

酸化: ヒルチンは、対応するキノンや他の酸化誘導体を生成するために酸化することができます.

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、それぞれが独自の生物学的特性を持つ、ヒルチンの様々な酸化、還元、および置換誘導体があります 。

4. 科学研究での応用

作用機序

ヒルチンは、複数の分子標的と経路を通じてその効果を発揮します。

アポトーシス誘導: ヒルチンは、ミトコンドリアアポトーシス経路を活性化することで、がん細胞のアポトーシスを誘導します。

抗炎症作用: ヒルチンは、核因子-κB(NF-κB)経路を含む、炎症経路の活性化を阻害し、それによってプロ炎症性サイトカインの産生を抑制します.

6. 類似の化合物との比較

ヒルチンは、その多様な生物学的活性により、インドールアルカロイドの中でも独特です。 類似の化合物には以下が含まれます。

コリノキシン: Uncaria種から得られる別のインドールアルカロイドであり、神経保護作用で知られています.

リンクフィリン: 降圧作用と神経保護作用を持つアルカロイド.

イソリンクフィリン: 抗炎症作用と神経保護作用が類似しています.

これらの化合物と比較して、ヒルチンは、特に強力な抗がん作用と抗炎症作用など、より幅広い治療活性を有することで際立っています 。

類似化合物との比較

Hirsutine is unique among indole alkaloids due to its diverse range of biological activities. Similar compounds include:

Corynoxine: Another indole alkaloid from Uncaria species, known for its neuroprotective effects.

Rhynchophylline: An alkaloid with antihypertensive and neuroprotective properties.

Isorhynchophylline: Exhibits similar anti-inflammatory and neuroprotective effects.

Compared to these compounds, hirsutine stands out due to its broader spectrum of therapeutic activities, particularly its potent anticancer and anti-inflammatory effects .

生物活性

Hirsutine, an indole alkaloid derived from the plant Uncaria rhynchophylla, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of hirsutine, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Hirsutine exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways. The following mechanisms have been identified:

- Mitochondrial Pathway Activation : Hirsutine induces apoptosis in Jurkat Clone E6-1 cells by promoting mitochondrial dysfunction. It enhances the release of cytochrome c into the cytosol, activating caspases involved in apoptosis (caspase-3 and caspase-9) and altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Cell Cycle Arrest : Hirsutine treatment has been shown to induce G0/G1 phase arrest in tumor cells, thereby inhibiting their proliferation. This effect is linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Signaling Pathway Modulation : Hirsutine has been reported to suppress HER2, NF-κB, and Akt pathways while activating the p38 MAPK pathway. These actions contribute to its anti-cancer properties by inducing DNA damage and apoptosis in breast cancer cell lines .

In Vitro Studies

Several studies have documented the effects of hirsutine on different cell lines:

Case Studies

- T-cell Leukemia : A study demonstrated that hirsutine significantly inhibited the proliferation of Jurkat T-cell leukemia cells in a dose-dependent manner, with marked effects observed at concentrations above 37.5 µM. The treatment led to increased apoptosis rates as measured by Annexin V-FITC staining .

- Breast Cancer : In another study, hirsutine was shown to selectively induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathway activation. The results indicated a reduction in mitochondrial membrane potential and increased release of cytochrome c, further supporting its potential as an anti-cancer agent .

- Neuroprotection : Hirsutine has also been investigated for its neuroprotective effects against inflammation-mediated neurotoxicity. It was found to inhibit microglial activation, suggesting a role in managing neuroinflammatory conditions .

特性

IUPAC Name |

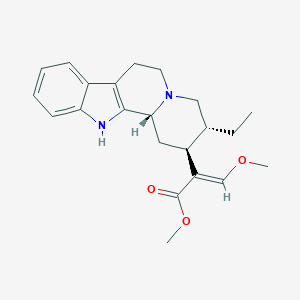

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045724 | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-23-9 | |

| Record name | Hirsutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。